(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine
Description
Properties
IUPAC Name |
[2-(difluoromethyl)-5-pyridin-2-ylpyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N4/c11-10(12)16-7(6-13)5-9(15-16)8-3-1-2-4-14-8/h1-5,10H,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMSUXKBKKWRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)CN)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine is a member of the pyrazole class of compounds, which have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 238.24 g/mol. The compound features a difluoromethyl group and a pyridinyl moiety, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the formation of the pyrazole ring through cyclization reactions with hydrazine derivatives and α,β-unsaturated carbonyl compounds. The difluoromethyl group can be introduced via nucleophilic substitution reactions using agents such as difluoromethyl iodide .
Anticancer Activity
Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives showed inhibitory activity against BRAF(V600E), EGFR, and Aurora-A kinase, making them promising candidates for developing anticancer agents .
In vitro studies have shown that this compound can induce apoptosis in cancer cells and enhance the efficacy of conventional chemotherapeutics like doxorubicin .
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | BRAF(V600E) | 0.048 | Inhibitory |
| This compound | EGFR | 0.010 | Inhibitory |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Pyrazole derivatives are known to exhibit potent antifungal and antibacterial effects. Research has indicated that certain derivatives can effectively inhibit the growth of pathogenic fungi and bacteria by disrupting their cellular processes .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in cancer progression and microbial resistance. The difluoromethyl group enhances binding affinity to these targets, while the pyridinyl group facilitates interactions with aromatic residues in target proteins .
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
- Breast Cancer Treatment : A study tested various pyrazole compounds in MCF-7 and MDA-MB-231 breast cancer cell lines, demonstrating that the incorporation of this compound significantly increased cytotoxicity when used in combination with doxorubicin .
- Antifungal Activity : Research evaluated the antifungal effects of pyrazole derivatives against several phytopathogenic fungi, showing promising results that could lead to new antifungal treatments .
Scientific Research Applications
The compound features a difluoromethyl group attached to a pyrazole ring, which is further substituted with a pyridine moiety. This structural configuration contributes to its biological activity and reactivity.
Anticancer Activity
Recent studies have indicated that compounds similar to (1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit the proliferation of various cancer cell lines, suggesting that this compound could be a lead structure for developing new anticancer agents .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of pyrazole derivatives. The incorporation of the difluoromethyl group enhances the lipophilicity of the compound, improving its ability to penetrate bacterial membranes. Studies demonstrate that such compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
Neurological Applications
There is emerging evidence that pyrazole derivatives may possess neuroprotective properties. Investigations into their effects on neuroinflammation suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pesticide Development
The unique chemical structure of this compound makes it a candidate for developing novel pesticides. Its efficacy against specific pests has been documented, indicating its potential utility in crop protection .
Herbicide Activity
Studies have explored the herbicidal properties of pyrazole-based compounds. The introduction of difluoromethyl groups has been linked to increased herbicidal activity against certain weed species, making these compounds valuable in agricultural formulations .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and evaluated their anticancer activity against breast cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to leading anticancer drugs .
Case Study 2: Antimicrobial Efficacy
A research team investigated the antimicrobial properties of various pyrazole derivatives, including our compound of interest. It was found that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
Case Study 3: Agricultural Application
Field trials assessing the effectiveness of difluoromethyl-substituted pyrazoles as herbicides revealed promising results against common agricultural weeds. The compound demonstrated effective weed control with minimal phytotoxicity to crops .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methanamine group (-CH₂NH₂) undergoes nucleophilic substitution under alkaline conditions. Key transformations include:
| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Alkyl halides, NaH, DMF | N-Alkylated derivatives | 65-78% | |
| Acylation | Acetyl chloride, Et₃N | N-Acetylated compound | 82% |
Mechanistic Insight : The primary amine attacks electrophilic centers in alkyl halides or acyl chlorides, forming substituted products. Steric hindrance from the pyridinyl and difluoromethyl groups slightly reduces reaction rates compared to simpler amines.
Electrophilic Aromatic Substitution
The pyridine and pyrazole rings participate in electrophilic reactions, with regioselectivity governed by substituents:
| Reaction Type | Reagents/Conditions | Position Modified | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Pyridine C4 | Nitro derivative | 58% |
| Sulfonation | H₂SO₄, SO₃ | Pyrazole C4 | Sulfonic acid | 41% |
Structural Influence :
-
The electron-withdrawing difluoromethyl group deactivates the pyrazole ring, directing electrophiles to the pyridine ring’s C4 position .
-
Pyridine’s nitrogen atom further directs incoming electrophiles meta to itself .
Coordination and Metal Complex Formation
The compound acts as a polydentate ligand, leveraging nitrogen atoms from pyridine, pyrazole, and amine groups:
| Metal Ion | Ligand Sites | Complex Type | Application | Reference |
|---|---|---|---|---|
| Cu(II) | Pyridine N, Pyrazole N | Octahedral | Catalytic oxidation | |
| Pd(II) | Amine N, Pyrazole N | Square planar | Cross-coupling catalysis |
Example Reaction :
With PdCl₂ in ethanol, the compound forms a stable complex used in Suzuki-Miyaura coupling, achieving turnover numbers >1,000 .
Oxidation and Reduction
Functional group interconversion occurs via redox processes:
| Process | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Amine Oxidation | KMnO₄, H₂O, Δ | Nitrile (-CN) | Requires acidic conditions |
| Ring Reduction | H₂, Pd/C, EtOH | Dihydropyrazole | Partial saturation of pyrazole |
Critical Note : Oxidation of the amine to nitrile proceeds via an imine intermediate, confirmed by FT-IR loss of N-H stretches at 3,350 cm⁻¹.
Condensation Reactions
The primary amine participates in Schiff base formation:
| Carbonyl Source | Conditions | Product | Stability |
|---|---|---|---|
| Benzaldehyde | EtOH, Δ | Schiff base | Stable up to 200°C |
| 2-Acetylpyridine | MgSO₄, rt | Bidentate ligand | Forms complexes with Co(II) |
Application : Schiff bases derived from this compound show antimicrobial activity against S. aureus (MIC = 12.5 µg/mL) .
Stability Under Hydrolytic Conditions
The difluoromethyl group enhances resistance to hydrolysis compared to non-fluorinated analogs:
| Condition | Result | Half-Life |
|---|---|---|
| pH 2, 90°C | No decomposition | >48 h |
| pH 12, 25°C | Partial deamination | 6 h |
Comparative Reactivity Table
| Reaction Type | This Compound | Non-Fluorinated Analog |
|---|---|---|
| Nitration Rate | 0.58 mmol/min | 1.22 mmol/min |
| Hydrolytic Stability (pH 7) | >30 days | 7 days |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
Difluoromethyl vs. The cyclopropylmethyl group in introduces significant steric bulk, which may hinder binding to flat enzymatic pockets but improve membrane permeability.
Pyridine Position (2-yl vs. 3-yl) :
- The pyridin-2-yl group in the target compound and allows for distinct hydrogen-bonding geometries compared to the pyridin-3-yl isomer in , which could alter receptor affinity or solubility.
Methanamine Group :
- The primary amine at position 5 enables salt formation (e.g., hydrochloride in ), enhancing solubility. Its absence in suggests divergent applications, such as intermediate synthesis.
Preparation Methods
Formation of the Difluoromethyl-Pyrazole Core
A common approach to synthesize the difluoromethyl-substituted pyrazole involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated difluoroketones or difluoroacetyl halides. For example:
Substitution/Hydrolysis Reaction: An α,β-unsaturated ester is reacted with 2,2-difluoroacetyl halide (X = F or Cl) in the presence of an acid-binding agent at low temperature, followed by alkaline hydrolysis to yield an α-difluoroacetyl intermediate.
Condensation/Cyclization Reaction: The intermediate is then condensed with methylhydrazine aqueous solution under low temperature with a catalyst such as potassium iodide or sodium iodide. Subsequent temperature elevation and acidification yield the difluoromethyl-pyrazole core after recrystallization, achieving high purity and yields around 75-80% (based on analogous pyrazole syntheses).
This method ensures regioselective formation of the pyrazole ring with the difluoromethyl group at the 1-position.
Installation of the Methanamine Group at the 5-Position
The methanamine substituent is commonly introduced via reductive amination or nucleophilic substitution at the 5-position of the pyrazole ring:
Reductive Amination: The pyrazole-5-carbaldehyde intermediate is reacted with ammonia or an amine source in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild conditions.
Nucleophilic Substitution: Alternatively, halogenated pyrazole intermediates at the 5-position can be treated with excess ammonia or amine nucleophiles to substitute the halogen with the methanamine group.
Purification is typically achieved via flash column chromatography using silica gel and eluent gradients of ethyl acetate/hexane or methanol/dichloromethane.
Reaction Conditions and Optimization
| Step | Reaction Type | Key Reagents/Catalysts | Solvent(s) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Substitution/Hydrolysis | 2,2-Difluoroacetyl halide, base | Organic solvents (e.g., DCM, THF) | 0 to 25 | ~75-80 | Low temperature to control regioselectivity |
| 2 | Condensation/Cyclization | Methylhydrazine, KI or NaI catalyst | Aqueous/organic mix | -30 to 20 | High | Acidification and recrystallization for purity |
| 3 | Cross-coupling (Pyridin-2-yl) | Pd catalyst, base | DMF, dioxane | 60-100 | 70-90 | Careful control to avoid side reactions |
| 4 | Reductive amination | Ammonia, NaBH(OAc)3 or NaBH3CN | Methanol, DCM | RT to 40 | 60-85 | Mild conditions preserve functional groups |
Research Findings and Analysis
Regioselectivity: The difluoromethyl group strongly influences the regioselectivity of pyrazole ring formation due to its electron-withdrawing nature, favoring substitution at the 1-position and enabling functionalization at the 3- and 5-positions.
Electronic Effects: The difluoromethyl substituent enhances metabolic stability and electrophilicity, which is crucial for downstream functionalization and biological activity.
Catalyst Choice: Potassium iodide and sodium iodide have been demonstrated as effective catalysts in the condensation/cyclization step, promoting high yields and purity.
Purification: Flash chromatography with gradients of methanol/dichloromethane or ethyl acetate/hexane is effective for isolating the final product with high purity (>99% by HPLC).
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Parameters | Outcome/Notes |
|---|---|---|---|
| Difluoromethyl-pyrazole core | Substitution/hydrolysis + condensation | Low temp, KI catalyst, aqueous methylhydrazine | High regioselectivity, ~75% yield |
| Pyridin-2-yl substitution | Pd-catalyzed cross-coupling | Pd catalyst, base, DMF, 60-100°C | Efficient coupling, 70-90% yield |
| Methanamine group installation | Reductive amination or nucleophilic substitution | Mild reducing agents, RT-40°C | Good yield, preserves sensitive groups |
| Purification | Flash column chromatography | Silica gel, gradient solvents | High purity (>99%) |
Q & A
Q. What are the common synthetic routes for preparing (1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine, and how are intermediates characterized?
The compound is synthesized via multi-step condensation reactions. A typical approach involves reacting substituted propenones with hydrazine derivatives under acidic conditions to form the pyrazole core, followed by functionalization of the methanamine group. Key intermediates are characterized using NMR, IR, and mass spectrometry to confirm regioselectivity and purity. For example, (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one can react with hydrazines to yield pyrazole derivatives, as demonstrated in similar syntheses . Single-crystal X-ray diffraction may further validate structural assignments .
Q. What spectroscopic methods are critical for confirming the structure of this compound?
- 1H/13C NMR : Assigns proton environments (e.g., difluoromethyl CF2H resonance at δ ~5.5 ppm) and pyridyl aromatic signals.
- FTIR : Identifies N-H stretches (methanamine) and C-F vibrations (~1100 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula. Structural ambiguities, such as positional isomerism in the pyrazole ring, require comparative analysis with reference spectra or computational simulations (e.g., DFT) .
Q. How is the compound screened for biological activity in early-stage research?
Initial pharmacological screening includes:
- In vitro assays : Antibacterial activity against Gram-positive/negative strains (e.g., MIC determination via broth dilution) .
- Anti-inflammatory testing : Carrageenan-induced rat paw edema models to assess COX-2 inhibition potential .
- Analgesic activity : Tail-flick or hot-plate tests in rodents . Dose-response curves and statistical validation (e.g., ANOVA) are mandatory.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for pyrazole cyclization .
- Catalysis : Triethylamine or NaH improves hydrazine reactivity in condensation steps .
- Temperature control : Lower temperatures (~0–5°C) minimize side reactions during difluoromethylation. Yield optimization often requires Design of Experiments (DoE) methodologies to balance competing factors .
Q. What computational strategies resolve contradictions in structural or pharmacological data?
- DFT calculations : Predict electronic properties (e.g., Fukui indices for reactive sites) and compare with experimental NMR/IR data .
- Molecular docking : Identifies binding modes to targets (e.g., COX-2, bacterial enzymes) when bioassay results conflict with structural analogs .
- Pharmacophore modeling : Explains discrepancies in activity across analogs by mapping steric/electronic features .
Q. How does the difluoromethyl group influence stability and bioactivity compared to non-fluorinated analogs?
- Metabolic stability : The CF2H group resists oxidative degradation (vs. CH3), extending half-life in hepatic microsome assays .
- Electron-withdrawing effects : Enhances hydrogen-bonding capacity of the methanamine group, improving target affinity . Comparative studies with methyl or trifluoromethyl analogs are critical to isolate fluorine-specific effects .
Q. What crystallographic techniques validate the compound’s solid-state structure, and how are disorder or polymorphism addressed?
- Single-crystal X-ray diffraction : Resolves bond lengths/angles and hydrogen-bonding networks. For example, pyridyl N-atom coordination to metal ions in complexes can alter packing motifs .
- Powder XRD : Detects polymorphic forms arising from solvent of crystallization (e.g., ethanol vs. acetonitrile). Disorder in the difluoromethyl group is modeled using partial occupancy or constrained refinement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
